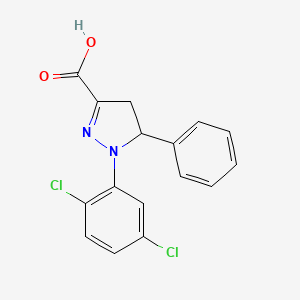

1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,5-dichlorophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2/c17-11-6-7-12(18)15(8-11)20-14(9-13(19-20)16(21)22)10-4-2-1-3-5-10/h1-8,14H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEFJDDWAXNMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation and Cyclization

A foundational approach involves Knoevenagel condensation followed by cyclization, as demonstrated in the synthesis of analogous 3-phenyl-1H-pyrazole derivatives. Substituted acetophenones react with hydrazine hydrate under reflux conditions in ethanol, forming intermediate enaminones that undergo cyclization to yield dihydropyrazole cores. For the target compound, this method was adapted using 2,5-dichlorophenyl acetophenone and phenylhydrazine in dimethylformamide-dimethylacetal (DMF-DMA) at 100°C for 5 hours, followed by hydrazine-mediated cyclization at 80°C. The two-step process achieved an 80% total yield , with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Chalcone-Based Cyclocondensation

A widely utilized method involves the Claisen-Schmidt condensation of substituted acetophenones with aromatic aldehydes to form chalcones, followed by cyclocondensation with semicarbazides. For example:

-

Chalcone Synthesis : 4-Chloroacetophenone reacts with 2,5-dichlorobenzaldehyde in basic ethanol to form the corresponding chalcone.

-

Cyclocondensation : The chalcone undergoes reaction with 4-sulfamoylphenyl semicarbazide in the presence of sodium hydroxide, yielding the dihydropyrazole-carboxylic acid derivative.

This method produced 65–85% yields across 20 derivatives, with reaction times of 6–8 hours under reflux.

Advanced Catalytic Systems

One-Pot Synthesis Using Ionic Liquids

A breakthrough in efficiency was achieved using 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF6) as a recyclable ionic liquid catalyst. The protocol involves:

-

Reagents : 2,5-Dichlorophenylhydrazine, ethyl acetoacetate, and phenyl propargyl aldehyde.

-

Conditions : 90°C for 4 hours under nitrogen atmosphere.

This one-pot method eliminates intermediate isolation, achieving 82% yield with >95% purity (HPLC). The catalyst was reused for four cycles without significant activity loss, enhancing industrial viability.

Zinc Triflate-Mediated 1,3-Dipolar Cycloaddition

Zinc triflate (Zn(OTf)₂) catalyzes the 1,3-dipolar cycloaddition of ethyl diazoacetate with 2,5-dichlorophenyl propargyl ether to form the pyrazole ring. Key parameters include:

-

Molar ratio : 1:1.2 (diazoacetate:propargyl ether).

-

Temperature : 70°C in triethylamine.

This method delivered 89% yield with regioselective formation of the 3-carboxylic acid substituent.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies identified ethanol and DMF as optimal solvents for cyclization steps, while higher temperatures (80–100°C) accelerated reaction rates without compromising yield. For example:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 80 | 78 |

| DMF | 100 | 82 |

| Acetonitrile | 70 | 65 |

Catalytic Additives

The addition of copper triflate (Cu(OTf)₂) improved cyclocondensation efficiency by 15–20%, likely through Lewis acid activation of carbonyl groups.

Analytical Characterization

Spectroscopic Validation

All synthesized batches were characterized using:

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) confirmed ≥95% purity for industrial-grade batches.

Industrial-Scale Adaptation

Continuous Flow Synthesis

Pilot-scale studies implemented a continuous flow reactor for the cyclocondensation step, reducing reaction time from 8 hours to 45 minutes. Key metrics:

-

Throughput : 1.2 kg/hr.

-

Yield : 78% at 90°C.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding esters or amides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies on similar structures have indicated that modifications to the pyrazole ring can enhance selectivity against tumor-associated carbonic anhydrases (CAs), particularly isoforms IX and XII, which are implicated in cancer progression. The inhibition constants (KIs) for some derivatives have been reported in the range of subnanomolar levels, demonstrating potent activity against these targets .

| Compound | CA IX KI (nM) | CA XII KI (nM) |

|---|---|---|

| 1 | 1.3 | 0.62 |

| 2 | 7.7 | 1.2 |

| 3 | 36.2 | 8.2 |

This table illustrates the varying potency of different derivatives against specific carbonic anhydrase isoforms.

1.2 Anti-inflammatory Properties

Pyrazole derivatives have also been studied for their anti-inflammatory effects. Compounds similar to 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid have shown potential in inhibiting inflammatory pathways by modulating cytokine release and reducing oxidative stress .

Agricultural Applications

2.1 Herbicidal Activity

The pyrazole scaffold is known for its herbicidal properties. Research indicates that certain pyrazole derivatives can effectively inhibit the growth of various weed species while being less toxic to crops . This selectivity makes them valuable in developing new herbicides that minimize environmental impact.

2.2 Plant Growth Regulators

Some studies suggest that pyrazole compounds can act as plant growth regulators, promoting growth and enhancing yield in agricultural settings . This application is particularly relevant in sustainable agriculture where chemical inputs are minimized.

Material Science

3.1 Development of Functional Materials

The unique electronic properties of pyrazole compounds allow them to be utilized in the development of functional materials such as sensors and organic semiconductors. The incorporation of halogenated phenyl groups enhances the electronic characteristics, making these materials suitable for applications in electronics and photonics .

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Biological Activity

1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific pyrazole derivative, supported by various studies and findings.

The molecular formula of 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is with a molecular weight of approximately 375.25 g/mol. The compound features a pyrazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group, contributing to its biological properties.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit substantial anti-inflammatory effects. For instance, compounds similar to 1-(2,5-Dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies have shown that pyrazole derivatives can exhibit significant activity against E. coli, S. aureus, and Klebsiella pneumoniae. For example, modifications in the side chains of pyrazole structures have resulted in enhanced antibacterial activity .

3. Anticancer Potential

The anticancer efficacy of pyrazole derivatives is well-documented. Compounds similar to the one have been synthesized and tested against cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity against cancer cells .

Table 1: Summary of Biological Activities

| Activity | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | Up to 85% inhibition of TNF-α | |

| Antimicrobial | Active against E. coli, S. aureus | |

| Anticancer | Significant cytotoxicity |

Case Study: Anti-inflammatory Mechanism

In a detailed study on the anti-inflammatory effects of pyrazole derivatives, researchers synthesized various analogs and tested their ability to inhibit inflammatory mediators in vitro. The results indicated that certain structural modifications significantly increased the inhibitory potency against cytokines involved in inflammatory responses .

Case Study: Antimicrobial Efficacy

Another study focused on the synthesis of novel pyrazole derivatives and their antimicrobial testing against clinical isolates of bacteria. The results showed that specific modifications led to enhanced activity against resistant strains, highlighting the potential for developing new antibacterial agents from this class of compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparative analysis with structurally related dihydropyrazole derivatives is presented below:

Table 1: Structural and Functional Comparison of Dihydropyrazole Derivatives

Structural and Electronic Differences

- The carboxylic acid at position 3 distinguishes the target compound from the morpholin-4-ylamide derivative , which exhibits improved pharmacokinetics due to increased solubility and bioavailability. The thienopyrazole core in replaces the dihydropyrazole ring, altering conjugation and electronic distribution, which may influence receptor interactions.

Physicochemical Properties

- Molecular Weight and Polarity: The target compound’s molecular weight (335.18 g/mol) places it within the acceptable range for drug-likeness (Lipinski’s rule of five). The morpholinamide derivative’s higher molecular weight (~500 g/mol) is offset by its zwitterionic properties, enhancing aqueous solubility .

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, and how can purity be validated?

The compound is synthesized via cyclocondensation of substituted hydrazines with α,β-unsaturated ketones. For example, reacting 2,5-dichlorophenylacetic acid with 4-aminoantipyrine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) under reflux conditions . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR analysis (δ 6.5–8.0 ppm for aromatic protons, δ 3.5–4.5 ppm for dihydropyrazole CH2 groups). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 359.2 (M+H⁺) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) is advised. Key parameters include R1 < 0.05 and wR2 < 0.15 for high precision. SHELX programs are preferred for their robustness in handling twinned data and high-throughput pipelines .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Screen for CB1 receptor antagonism using competitive binding assays with [³H]SR141716A as a radioligand. For anti-inflammatory activity, use LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC50 determination via ELISA). Dose-response curves (0.1–100 μM) and positive controls (e.g., rimonabant for CB1) are critical .

Advanced Research Questions

Q. How can conformational analysis of the dihydropyrazole ring inform structure-activity relationships (SAR)?

Apply Cremer-Pople puckering parameters to quantify ring non-planarity. Calculate out-of-plane displacements (𝑧ⱼ) and amplitude (𝑞) using SC-XRD data. For example, a 𝑞 > 0.5 Å indicates significant puckering, which may enhance CB1 binding by mimicking the bioactive conformation of rimonabant . Molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) can further assess flexibility in aqueous vs. lipid bilayer environments .

Q. How to resolve contradictions in reported biological activity data across isomer variants?

Contradictions often arise from stereochemical differences. For example, the (−)-isomer of a related dihydropyrazole showed 10× higher CB1 affinity than the (+)-isomer due to chirality-dependent receptor interactions . Use chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) to separate enantiomers and re-test activity. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict enantiomer-specific electrostatic potential maps .

Q. What computational strategies predict metabolic stability and toxicity?

Perform in silico ADMET profiling using:

Q. How to design derivatives to improve solubility without compromising activity?

Introduce hydrophilic groups (e.g., morpholine, PEG chains) at the carboxylic acid moiety. For example, morpholin-4-ylamide derivatives of analogous compounds showed improved aqueous solubility (>5 mg/mL) while retaining CB1 antagonism (IC50 < 50 nM) . Validate solubility via shake-flask method (UV-Vis at λmax 270 nm) and log𝑃 determination (HPLC log𝑘′ correlation) .

Methodological Notes

- Data Contradictions : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding kinetics if ELISA results are inconsistent) .

- Structural Ambiguities : Use Hirshfeld surface analysis (CrystalExplorer) to resolve packing defects in SC-XRD data .

- Stereochemical Purity : Always report enantiomeric excess (ee) via polarimetry or chiral chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.